LPA5 antagonist 1
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Overview
Description
It is identified by the IUPAC name 4-(4-ethynylpiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one . This compound has shown significant potential in the field of pharmacology, particularly in the modulation of lysophosphatidic acid receptor 5, which is involved in various physiological and pathological processes .
Preparation Methods
The synthesis of compound 66 involves several key steps. . The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods for compound 66 are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Compound 66 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoquinolin-1-one core can lead to the formation of quinoline derivatives .
Scientific Research Applications
Compound 66 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure-activity relationships of lysophosphatidic acid receptor 5 antagonists . In biology, it is used to investigate the role of lysophosphatidic acid receptor 5 in various cellular processes, including cell proliferation, migration, and survival . In medicine, compound 66 has shown potential as an analgesic, particularly in the treatment of inflammatory and neuropathic pain . Additionally, it has applications in the pharmaceutical industry as a lead compound for the development of new drugs targeting lysophosphatidic acid receptor 5 .
Mechanism of Action
The mechanism of action of compound 66 involves its antagonistic activity at the lysophosphatidic acid receptor 5. By binding to this receptor, compound 66 inhibits the receptor’s activation by its natural ligand, lysophosphatidic acid . This inhibition leads to a decrease in downstream signaling pathways, including those involving calcium mobilization and cyclic adenosine monophosphate accumulation . The molecular targets and pathways involved in the action of compound 66 include the G protein-coupled receptor signaling pathways .
Comparison with Similar Compounds
Compound 66 is similar to other lysophosphatidic acid receptor 5 antagonists, such as compound 65 and AS2717638 . compound 66 has shown unique properties, including higher selectivity for lysophosphatidic acid receptor 5 over other lysophosphatidic acid receptors and greater metabolic stability . These properties make compound 66 a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
4-(4-ethynylpiperidine-1-carbonyl)-6,7-dimethoxy-2-(3-methyl-1-benzothiophen-5-yl)isoquinolin-1-one |
InChI |
InChI=1S/C28H26N2O4S/c1-5-18-8-10-29(11-9-18)27(31)23-15-30(19-6-7-26-20(12-19)17(2)16-35-26)28(32)22-14-25(34-4)24(33-3)13-21(22)23/h1,6-7,12-16,18H,8-11H2,2-4H3 |
InChI Key |
KNTSYYKDKFNRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)N3C=C(C4=CC(=C(C=C4C3=O)OC)OC)C(=O)N5CCC(CC5)C#C |
Origin of Product |
United States |
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